molecular formula C8H8ClN3O B2651777 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 2138371-15-8

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No. B2651777
CAS RN: 2138371-15-8
M. Wt: 197.62
InChI Key: PFXHHOLXYZEPKK-UHFFFAOYSA-N
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Description

“4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol” is a chemical compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines . It is a derivative of 1H-pyrazolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Mechanism of Action

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol works by inhibiting the activity of enzymes called cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell division and are often overactive in cancer cells. By inhibiting CDKs, this compound can prevent cancer cells from dividing and proliferating. Additionally, this compound has been shown to modulate the activity of various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound can induce cell cycle arrest and apoptosis in tumor cells. In inflammation research, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological research, this compound can improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol has several advantages for lab experiments. It has high potency and selectivity for CDKs, making it a useful tool for studying the role of CDKs in various biological processes. Additionally, this compound has good pharmacokinetic properties, allowing for easy administration and dosing in animal models. However, this compound has some limitations, including its low solubility in aqueous solutions and potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound. Additionally, further research is needed to determine the optimal dosing and administration of this compound for various diseases. Finally, there is potential for this compound to be used in combination with other drugs for synergistic effects in the treatment of cancer, inflammation, and neurological disorders.
Conclusion:
This compound is a promising compound with potential applications in the treatment of cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of CDKs, which play a crucial role in cell division and proliferation. This compound has several advantages for lab experiments, including high potency and selectivity for CDKs, but also has some limitations, such as low solubility and potential toxicity at high doses. Future research on this compound will focus on developing more potent and selective CDK inhibitors, determining optimal dosing and administration, and exploring its potential use in combination with other drugs.

Synthesis Methods

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol can be synthesized through a multi-step process involving the reaction of 4-chloro-1,3-dimethyl-5-nitropyrazole with 2,3-dichloropyridine followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield this compound.

Scientific Research Applications

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

4-chloro-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-4-7-5(9)3-6(13)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXHHOLXYZEPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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